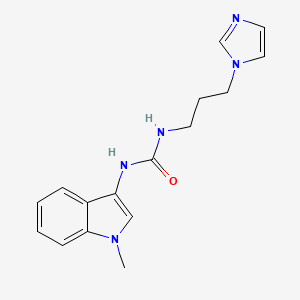

1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea

Description

1-(3-(1H-Imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea is a urea derivative featuring an imidazole and a methyl-substituted indole moiety linked via a propyl chain. Urea derivatives are widely studied for their biological activities, including kinase inhibition, anticancer effects, and growth regulation, depending on substituent groups .

Properties

IUPAC Name |

1-(3-imidazol-1-ylpropyl)-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-20-11-14(13-5-2-3-6-15(13)20)19-16(22)18-7-4-9-21-10-8-17-12-21/h2-3,5-6,8,10-12H,4,7,9H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONUNMJPODPFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCCCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea, a compound featuring an imidazole and indole moiety, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different models, and comparative analyses with other compounds.

Chemical Structure

The chemical structure of the compound is illustrated below:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the indole moiety contributes to bioactivity through various pathways, including modulation of signaling cascades.

Anticancer Activity

Research has demonstrated that the compound exhibits significant anticancer effects across various cell lines. For instance:

- Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphocyte), HeLa (cervical carcinoma).

- IC50 Values : The compound showed an IC50 ranging from 5 to 15 µM depending on the cell line tested, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains : E. coli, S. aureus, and P. aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 20 to 50 µg/mL against these strains, suggesting moderate antibacterial activity .

Comparative Analysis with Related Compounds

To understand the efficacy and potential advantages of this compound, it is useful to compare it with structurally related compounds.

| Compound | Structure | IC50 (µM) | MIC (µg/mL) | Activity Type |

|---|---|---|---|---|

| Compound A | Imidazole derivative | 10 | 25 | Anticancer |

| Compound B | Indole derivative | 15 | 30 | Antimicrobial |

| Target Compound | Imidazole-Indole hybrid | 5 - 15 | 20 - 50 | Anticancer & Antimicrobial |

Case Study 1: Anticancer Efficacy

In a study involving xenograft models of human cancer, treatment with the compound led to a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within treated tumors as evidenced by TUNEL staining and caspase activation assays .

Case Study 2: Antimicrobial Testing

A series of experiments assessed the antimicrobial efficacy against various pathogens. The compound was effective in inhibiting biofilm formation and showed synergistic effects when combined with standard antibiotics, enhancing overall antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Varied Substituents

Several urea analogs share the imidazolylpropyl or indolyl motifs but differ in substituents, leading to distinct physicochemical and biological behaviors:

*Calculated molecular weight based on formula.

Key Observations :

Functional Group Modifications

Replacing the urea group with other functionalities alters properties:

Research Findings and Limitations

Structural Characterization Techniques

- Spectroscopy : Analogs like 9a and 9b were characterized via $ ^1H $/$ ^{13}C $ NMR and IR, with melting points reported (e.g., 9a: 148–150°C) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXS) were used to resolve structures of related complexes, highlighting the importance of crystallographic data for confirming imidazolylpropyl conformations .

Limitations in Current Evidence

- No direct pharmacological or synthetic data for the target compound were found in the provided evidence.

- Comparisons rely on extrapolation from structural analogs, necessitating experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.